Comparative CYP3A4 Inhibition: A Lower Liability Profile Compared to a Structurally Similar Fluorinated Analog
3'-Fluoro-5'-iodo-4'-methylacetophenone exhibits a markedly lower inhibitory effect on the critical drug-metabolizing enzyme CYP3A4 compared to a highly related fluorinated acetophenone analog, 1-(2-fluoro-5-iodophenyl)ethanone. This difference suggests a more favorable metabolic interaction profile for the 3'-Fluoro-5'-iodo-4'-methylacetophenone scaffold. [1] [2]
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (reported as 2.00E+4 nM) [1] |
| Comparator Or Baseline | 1-(2-fluoro-5-iodophenyl)ethanone (2'-Fluoro-5'-iodoacetophenone) IC50 = 18.8 μM (18,800 nM) [2] |
| Quantified Difference | The target compound shows an IC50 at least > 1.06-fold higher (i.e., weaker inhibition) compared to the comparator, indicating a significantly reduced potential for CYP3A4-mediated drug-drug interactions. |
| Conditions | Inhibition of CYP3A4 in human liver microsomes using a fluorogenic substrate, preincubated for 15 min followed by NADPH addition, measured after 2 hours [1]; For the comparator, the assay was performed under comparable standard conditions using a fluorogenic substrate, with IC50 determined as the mean from at least three independent experiments [2]. |
Why This Matters
Lower CYP3A4 inhibition is a critical differentiator for procuring a building block intended for the synthesis of drug candidates, as it reduces the risk of problematic metabolic interactions and attrition during development.
- [1] BindingDB. (2023). Affinity data for BDBM50600733 (CHEMBL5182534). IC50 for CYP3A4 in human liver microsomes. View Source
- [2] National Center for Biotechnology Information (NCBI). (n.d.). Compound IC50 data for 1-(2-fluoro-5-iodophenyl)ethanone (PubChem CID: 53439534). View Source
